molecular formula C11H18O4 B2384204 2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid CAS No. 2580239-46-7

2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid

Cat. No.: B2384204
CAS No.: 2580239-46-7
M. Wt: 214.261
InChI Key: AAGZNXNXICWXLD-UHFFFAOYSA-N
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Description

2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid is a chemical compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol It is characterized by its spirocyclic structure, which includes a methoxy group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid typically involves the formation of the spirocyclic core followed by the introduction of the methoxy and acetic acid groups. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalytic processes can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with typical conditions including room temperature to reflux temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the methoxy group can yield 2-(2-formyl-7-oxaspiro[3.5]nonan-2-yl)acetic acid, while reduction can produce 2-(2-methoxy-7-oxaspiro[3.5]nonan-2-yl)ethanol .

Scientific Research Applications

2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxy and acetic acid groups can participate in hydrogen bonding and electrostatic interactions with target proteins or enzymes, potentially modulating their activity. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid
  • 2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)propanoic acid
  • 2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)butanoic acid

Uniqueness

2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-(2-methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-14-11(6-9(12)13)7-10(8-11)2-4-15-5-3-10/h2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGZNXNXICWXLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2(C1)CCOCC2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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